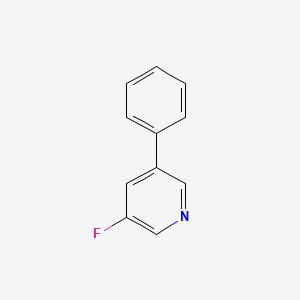

3-Fluoro-5-phenylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

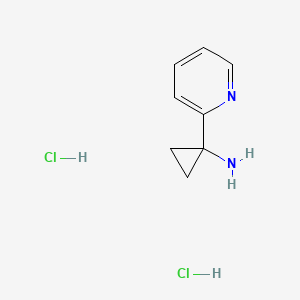

3-Fluoro-5-phenylpyridine is a chemical compound with the molecular formula C11H8FN . It has a molecular weight of 173.2 . It is used for research purposes and is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-5-phenylpyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The IUPAC name for 3-Fluoro-5-phenylpyridine is the same . The InChI key is PCPOYBUASKBNLM-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC=C (C=C1)C2=CC (=CN=C2)F .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .科学的研究の応用

-

Synthesis of Fluorinated Pyridines

- Application : Fluoropyridines, including 3-Fluoro-5-phenylpyridine, are used in the synthesis of various organic compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results : The synthesis of these compounds has led to the development of new agricultural products with improved physical, biological, and environmental properties .

-

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines, a group that includes 3-Fluoro-5-phenylpyridine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are reviewed, with a focus on their use in the agrochemical and pharmaceutical industries .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Application : Pyridinylimidazoles, including 3-Fluoro-5-phenylpyridine, are used in the synthesis of p38α mitogen-activated protein kinase inhibitors. These inhibitors have potential therapeutic applications in treating diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .

- Methods : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .

-

Pyridinium Salts in Bioactive Pharmaceuticals

- Application : Pyridinium salts, which includes 3-Fluoro-5-phenylpyridine, are found in many natural products and bioactive pharmaceuticals .

- Methods : This review highlights the synthetic routes and reactivity of pyridinium salts .

- Results : Pyridinium salts have played an intriguing role in a wide range of research topics due to their structural diversity .

-

Synthesis of F18 Substituted Pyridines for Local Radiotherapy of Cancer

- Application : F18 substituted pyridines, including 3-Fluoro-5-phenylpyridine, are used in local radiotherapy of cancer and other biological active compounds .

- Methods : The methods of synthesis of F18 substituted pyridines are presented .

- Results : The synthesis of these compounds has led to the development of new therapeutic methods for local radiotherapy of cancer .

-

Synthesis of 2-Substituted Pyridines

- Application : 2-substituted pyridines, including 3-Fluoro-5-phenylpyridine, are synthesized through the addition of Grignard reagents to pyridine N-oxides .

- Methods : The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .

- Results : By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Safety And Hazards

特性

IUPAC Name |

3-fluoro-5-phenylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPOYBUASKBNLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673492 |

Source

|

| Record name | 3-Fluoro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-phenylpyridine | |

CAS RN |

1214374-67-0 |

Source

|

| Record name | 3-Fluoro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)

![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)

![(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B577787.png)

![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)